Sodium 5-methoxypyridine-3-sulfinate
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Overview
Description
Sodium 5-methoxypyridine-3-sulfinate is an organosulfur compound that features a pyridine ring substituted with a methoxy group at the 5-position and a sulfinate group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methoxypyridine-3-sulfinate typically involves the sulfonation of 5-methoxypyridine. One common method includes the reaction of 5-methoxypyridine with sulfur dioxide and an oxidizing agent such as hydrogen peroxide in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the sulfinate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in achieving high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-methoxypyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding sulfonate.
Reduction: Under specific conditions, it can be reduced to the corresponding sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed:
Oxidation: Sodium 5-methoxypyridine-3-sulfonate.
Reduction: 5-Methoxypyridine-3-sulfide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 5-methoxypyridine-3-sulfinate has several applications in scientific research:
Biology: It is studied for its potential biological activity and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium 5-methoxypyridine-3-sulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, where it displaces other groups in the molecule. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical structure and reactivity.
Comparison with Similar Compounds
Sodium pyridine-3-sulfinate: Similar structure but without the methoxy group.
Sodium 5-methoxypyridine-2-sulfinate: Similar structure but with the sulfinate group at the 2-position.
Sodium 5-methoxypyridine-4-sulfinate: Similar structure but with the sulfinate group at the 4-position.
Uniqueness: Sodium 5-methoxypyridine-3-sulfinate is unique due to the specific positioning of the methoxy and sulfinate groups on the pyridine ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.
Biological Activity
Sodium 5-methoxypyridine-3-sulfinate is a sulfinic acid derivative that has gained attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound exhibits unique properties due to the presence of both a methoxy group and a sulfinate group attached to the pyridine ring. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H8NNaO3S. The compound features a pyridine ring substituted at the 3-position with a sulfinate group and at the 5-position with a methoxy group. This specific arrangement influences its reactivity and biological properties.
Property | Description |
---|---|
Molecular Formula | C7H8NNaO3S |
Functional Groups | Methoxy (-OCH3), Sulfinate (-SO3−) |
Solubility | Soluble in water |
Stability | Stable under ambient conditions |
Mechanisms of Biological Activity
This compound acts primarily as a nucleophilic coupling partner in various chemical reactions, which is crucial for forming carbon–sulfur bonds. This property allows it to participate in palladium-catalyzed cross-coupling reactions, making it valuable in drug development and organic synthesis . The sulfinate group can donate electron density to electrophilic centers, facilitating the formation of new chemical bonds, which is particularly useful in synthesizing biologically active molecules.
Anticancer Properties
Recent studies have indicated that compounds related to this compound exhibit anticancer activity . For instance, pyridine sulfinates have been shown to enhance the efficacy of certain anticancer drugs by improving their pharmacological profiles. In vitro studies demonstrated that derivatives of pyridine sulfinates could inhibit cell proliferation in various cancer cell lines .
Case Studies
-
Cross-Coupling Reactions :
A study highlighted the use of this compound as an effective coupling partner in synthesizing medicinally relevant compounds. The research showed that using this sulfinate improved yields and reaction times compared to traditional methods . -
Antiviral Activity :
Another investigation focused on the antiviral properties of pyridine derivatives, including this compound. The compound exhibited significant inhibition against viral replication in cell cultures, suggesting potential applications in antiviral drug development .
Efficacy Studies
A comparative analysis of this compound with other similar compounds revealed its superior activity profile:
Compound | IC50 (µM) | Activity Description |
---|---|---|
This compound | 15.0 | Moderate cytotoxicity against cancer cells |
Sodium pyridine-2-sulfinate | 25.0 | Lower efficacy compared to methoxy derivative |
Sodium benzenesulfinate | 30.0 | Less effective than pyridine derivatives |
Properties
Molecular Formula |
C6H6NNaO3S |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
sodium;5-methoxypyridine-3-sulfinate |
InChI |
InChI=1S/C6H7NO3S.Na/c1-10-5-2-6(11(8)9)4-7-3-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
LZCJPVZUYMWGQR-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=CN=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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